6-methyl-2-{4-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]piperazin-1-yl}-N-phenylpyrimidin-4-amine
説明
This compound features a pyrimidin-4-amine core substituted with a 6-methyl group, an N-phenyl group, and a piperazine ring linked to a 2-methyl-1,3-benzothiazole-6-sulfonyl moiety. The piperazine linker enhances solubility and bioavailability, while the pyrimidine core provides a rigid scaffold for molecular interactions.
特性
IUPAC Name |
6-methyl-2-[4-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]piperazin-1-yl]-N-phenylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2S2/c1-16-14-22(26-18-6-4-3-5-7-18)27-23(24-16)28-10-12-29(13-11-28)33(30,31)19-8-9-20-21(15-19)32-17(2)25-20/h3-9,14-15H,10-13H2,1-2H3,(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCFMTNCYIISGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)N=C(S4)C)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The compound “6-methyl-2-{4-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]piperazin-1-yl}-N-phenylpyrimidin-4-amine” is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity, with the primary target being the enzyme DprE1. DprE1 plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the cell wall of Mycobacterium tuberculosis.
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function. This inhibition disrupts the biosynthesis of arabinogalactan, thereby affecting the integrity of the bacterial cell wall
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arabinogalactan biosynthesis pathway. Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption leads to the death of the bacteria. The downstream effects of this disruption include the loss of cell wall integrity, impaired bacterial growth, and ultimately, bacterial death.
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. By inhibiting the function of DprE1 and disrupting the biosynthesis of arabinogalactan, the compound compromises the integrity of the bacterial cell wall, leading to bacterial death.
類似化合物との比較
Comparison with Similar Compounds
The following table and analysis highlight structural analogs and their properties, emphasizing differences in substituents, synthesis, and biological activity.
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Key Comparisons:
Core Structure Variations :
- The target compound’s pyrimidin-4-amine core is shared with APY1 and the N-butyl-piperazinyl analog . However, APY1 lacks the sulfonyl-piperazine linkage, instead directly integrating a benzothiazole ring. This reduces its solubility compared to the target compound’s piperazine-sulfonyl bridge .
- The tetrahydropyrido-pyrimidine core in ’s compound introduces a fused ring system, likely enhancing rigidity and binding specificity for kinase targets .
Substituent Effects: Sulfonyl vs. Sulfonamide: The target compound’s benzothiazole-sulfonyl group differs from the 4-methoxybenzenesulfonamide in 923216-86-8 . Sulfonyl groups generally improve metabolic stability over sulfonamides but may reduce solubility.
Biological Activity Insights: Benzothiazole-containing analogs (e.g., APY1) demonstrate antimicrobial activity, suggesting the target compound’s benzothiazole-sulfonyl group could be leveraged for similar applications .
Synthetic Complexity :
- The target compound’s synthesis likely involves multi-step reactions, similar to APY1 (condensation of benzothiazole-2-amine with pyrimidine precursors) and ’s compound (sulfonylation of piperazine intermediates) . Yields for such complex structures typically range from 50–80%, depending on purification methods.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
